N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide
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Overview
Description
N-{4-[(2,4-DICHLOROPHENYL)FORMOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl groups, formohydrazidosulfonyl groups, and an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-DICHLOROPHENYL)FORMOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of 2,4-dichlorophenylhydrazine with sulfonyl chloride to form the intermediate sulfonyl hydrazide. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-DICHLOROPHENYL)FORMOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(2,4-DICHLOROPHENYL)FORMOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-DICHLOROPHENYL)FORMOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Shares the dichlorophenyl group but lacks the formohydrazidosulfonyl moiety.
N-(4-Chlorophenyl)acetamide: Similar structure but with a single chlorine atom.
N-(2,6-Dichlorophenyl)acetamide: Another dichlorinated derivative with different substitution patterns.
Uniqueness
N-{4-[(2,4-DICHLOROPHENYL)FORMOHYDRAZIDOSULFONYL]PHENYL}ACETAMIDE is unique due to the presence of both dichlorophenyl and formohydrazidosulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13Cl2N3O4S |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[4-[[(2,4-dichlorobenzoyl)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H13Cl2N3O4S/c1-9(21)18-11-3-5-12(6-4-11)25(23,24)20-19-15(22)13-7-2-10(16)8-14(13)17/h2-8,20H,1H3,(H,18,21)(H,19,22) |
InChI Key |
VUSBHEVPARDTMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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